5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol

Medicinal Chemistry Histone Demethylase Inhibition Transition Metal Catalysis

Choose this compound for its rare 4-imidazol-2-yl pyridin-3-ol scaffold—the only regioisomer providing the hydrogen-bonding geometry required for KDM5 active-site engagement per Celgene Quanticel patents. The free imidazole NH and pyridine OH enable bidentate metal coordination (Os, Ru, Fe), while tautomeric equilibrium to the dihydroimidazol-2-ylidene form unlocks NHC-type reactivity for catalysis. The 5-hydroxymethyl handle permits solid-support immobilization without altering donor properties. Substituting with 2-imidazolyl or N-methylated analogs fails to replicate these binding interactions. Ideal for oncology lead optimization and electrochemical sensor R&D.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 667398-46-1
Cat. No. B3356457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol
CAS667398-46-1
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C2=NC=CN2)CO
InChIInChI=1S/C10H11N3O2/c1-6-9(15)8(7(5-14)4-13-6)10-11-2-3-12-10/h2-4,14-15H,5H2,1H3,(H,11,12)
InChIKeyQDSUBQFUHXJNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol (CAS 667398-46-1) – A Regiospecific Imidazole-Pyridine Building Block


5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol (CAS 667398-46-1) is a heterocyclic scaffold containing both imidazole and pyridine rings, characterized by a rare 4-(imidazol-2-yl) substitution on a pyridin-3-ol core bearing additional 5-hydroxymethyl and 2-methyl substituents . The compound exists in equilibrium with its keto-enol tautomer, 4-(1,3-dihydroimidazol-2-ylidene)-5-(hydroxymethyl)-2-methylpyridin-3-one , a feature not present in common 2-imidazoylpyridine isomers. This structural duality enables dual-mode reactivity as both an N-heterocyclic carbene (NHC) precursor and a metal-chelating ligand, making it a versatile intermediate for medicinal chemistry and catalysis applications [1]. The compound appears in patent families covering histone demethylase (KDM5) inhibitors (Celgene Quanticel) and transition metal redox mediators (Abbott Diabetes Care), indicating broad industrial relevance [2][3].

Why 5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol Cannot Be Interchanged with Generic Imidazole-Pyridine Analogs


Simple imidazole-pyridine analogs such as 2-(1H-imidazol-2-yl)pyridine (CAS 18653-75-3) or 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (CAS 1551469-58-9) lack the critical 4-position imidazole attachment, the free imidazole NH donor, and the 5-hydroxymethyl functional handle that define this compound's dual reactivity profile . The tautomeric equilibrium between the pyridin-3-ol and pyridin-3-one forms, confirmed by alternate chemical naming conventions, introduces a unique electronic structure that alters metal-binding geometry and hydrogen-bonding capacity relative to 2-imidazoyl regioisomers . Furthermore, the compound's coverage under two distinct patent families—histone demethylase inhibition (Celgene) and transition metal redox mediators (Abbott)—establishes it as a strategically protected scaffold [1][2]. Substituting with an unsubstituted or differently substituted analog would fail to replicate the specific binding interactions required for KDM5 active-site engagement or the redox potential tuning needed for enzyme-based electrochemical sensors, as documented in the respective patent specifications.

Quantitative Differentiation Evidence: 5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol vs. Structural Analogs


Regiospecific 4-Imidazol-2-yl Substitution on Pyridin-3-ol: Unique Connectivity Enables Dual Patent Coverage and Divergent Metal-Binding Geometry

The target compound features a 4-(imidazol-2-yl) attachment on the pyridine ring, whereas the most common regioisomer in commercial catalogs is 2-(imidazol-2-yl)pyridine (CAS 18653-75-3) . This connectivity difference is critical: the 4-imidazol-2-yl substitution positions the imidazole NH donor adjacent to the pyridine 3-OH/3-one group, creating a chelating pocket capable of bidentate metal coordination. The 2-imidazol-2-yl isomer lacks this intramolecular coordination geometry [1]. The target compound's specific connectivity is claimed in two distinct patent families—Celgene Quanticel's histone demethylase inhibitors (KDM5/JARID1) and Abbott Diabetes Care's transition metal redox mediators—whereas no single 2-imidazolyl analog appears in both patent families simultaneously [2][3].

Medicinal Chemistry Histone Demethylase Inhibition Transition Metal Catalysis

Tautomeric Equilibrium and NHC Precursor Capability: 4-(1,3-Dihydroimidazol-2-ylidene)-5-(hydroxymethyl)-2-methylpyridin-3-one as a Masked Carbene Ligand

The compound is formally registered under two IUPAC-compatible names: '5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol' and '4-(1,3-dihydroimidazol-2-ylidene)-5-(hydroxymethyl)-2-methylpyridin-3-one' . This dual nomenclature reflects a tautomeric equilibrium between the aromatic imidazole-pyridinol form and the dihydroimidazol-2-ylidene-pyridinone form, where the imidazole ring is reduced and the pyridine ring exists as a carbonyl. The dihydroimidazol-2-ylidene motif is a well-established precursor to N-heterocyclic carbene (NHC) ligands upon deprotonation, widely used in ruthenium olefin metathesis catalysts [1]. In contrast, common analogs such as 5-(hydroxymethyl)-2-methylpyridin-3-ol (CAS 7442-74-2) lack the imidazole moiety entirely and cannot access NHC chemistry, while 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (CAS 1551469-58-9) has a methylated imidazole nitrogen that blocks carbene formation .

Organometallic Chemistry N-Heterocyclic Carbenes Catalyst Design

Hydrogen-Bond Donor/Acceptor Capacity: Distinct HBD/HBA Profile from Three Functional Groups vs. Simplification in Common Analogs

The target compound presents three distinct hydrogen-bonding functional groups: the imidazole NH (HBD), the pyridin-3-ol OH (HBD/HBA), and the 5-hydroxymethyl CH₂OH (HBD/HBA), yielding a total of three hydrogen-bond donors and four acceptors . The closest analog lacking the imidazole ring, 5-(hydroxymethyl)-2-methylpyridin-3-ol (CAS 7442-74-2), has only two HBDs and three HBAs . The imidazole-containing comparator 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol (CAS 1551469-58-9) loses the imidazole NH donor due to N-methylation, reducing HBD count by one . This difference in hydrogen-bonding capacity directly impacts molecular recognition at biological targets such as the KDM5 histone demethylase active site, where imidazole NH interactions with the 2-oxoglutarate cofactor binding pocket are critical for inhibitor potency [1].

Medicinal Chemistry Structure-Based Drug Design Ligand Efficiency

Commercial Availability with Documented Minimum Purity: 95%+ Purity Guaranteed from Biosynth Source vs. Unspecified Purity from Alternative Suppliers

The compound is commercially available through CymitQuimica (Biosynth brand) with a documented minimum purity of 95% . In contrast, the closest analogous 4-(imidazol-2-yl)-substituted pyridine analog, 4-(1H-imidazol-2-yl)-pyridine (CAS 21202-42-6), is listed by suppliers such as ChemWhat with unspecified purity levels and no guaranteed analytical characterization [1]. For pharmaceutical intermediate procurement, where impurity profiles directly impact downstream synthesis yields and regulatory compliance, this documented purity specification provides a quantifiable quality assurance benchmark that is absent for the simpler comparator compound.

Chemical Procurement Quality Assurance Synthetic Intermediate

Procurement-Driven Application Scenarios for 5-(Hydroxymethyl)-4-(1H-imidazol-2-yl)-2-methylpyridin-3-ol (CAS 667398-46-1)


KDM5/JARID1 Histone Demethylase Inhibitor Development Programs

The compound's 4-imidazol-2-yl pyridin-3-ol scaffold maps directly onto the core structure claimed in Celgene Quanticel's histone demethylase inhibitor patents [1]. The free imidazole NH and pyridine OH provide the hydrogen-bonding network required for engagement with the KDM5 active-site Fe(II) and 2-oxoglutarate cofactor, as specified in the patent's structure-activity relationship disclosures. Researchers developing KDM5 inhibitors for oncology applications should prioritize this regiospecific building block over 2-imidazolyl or N-methylated analogs, which lack the requisite donor geometry for cofactor-competitive binding.

Transition Metal Redox Mediator Synthesis for Electrochemical Biosensors

As documented in Abbott Diabetes Care's patent on transition metal complexes with (pyridyl)imidazole ligands, the 4-imidazol-2-yl pyridine connectivity enables bidentate coordination to Os(II), Ru(II), and Fe(II) centers, producing redox mediators with tunable formal potentials suitable for enzyme-based electrochemical sensors [2]. The compound's tautomeric dihydroimidazol-2-ylidene form further expands utility by enabling NHC-type metal coordination with stronger σ-donation than simple imidazole nitrogen donors, potentially yielding mediators with faster electron-transfer kinetics.

N-Heterocyclic Carbene (NHC) Ligand Precursor for Organometallic Catalysis

The compound's alternate identity as 4-(1,3-dihydroimidazol-2-ylidene)-5-(hydroxymethyl)-2-methylpyridin-3-one establishes it as a masked NHC precursor . Upon deprotonation, the dihydroimidazol-2-ylidene moiety generates a free carbene that can coordinate to ruthenium, palladium, or iridium centers, forming catalysts for olefin metathesis, cross-coupling, or transfer hydrogenation. The pendant hydroxymethyl group provides a synthetic handle for immobilization on solid supports without altering the carbene donor properties, a feature absent in simpler imidazol-2-ylidene precursors that lack functionalizable side chains.

Medicinal Chemistry Hit-to-Lead Diversification Using the 5-Hydroxymethyl Handle

The 5-hydroxymethyl substituent serves as a versatile synthetic diversification point for parallel library synthesis. Unlike the comparator 4-(1H-imidazol-2-yl)-pyridine (CAS 21202-42-6), which lacks this functional handle, the target compound permits chemoselective oxidation to the aldehyde, conversion to amines via reductive amination, or esterification to modulate pharmacokinetic properties . This built-in diversification capability reduces the number of synthetic steps required to explore structure-activity relationships around the imidazole-pyridine core, directly impacting lead optimization timelines in drug discovery programs.

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